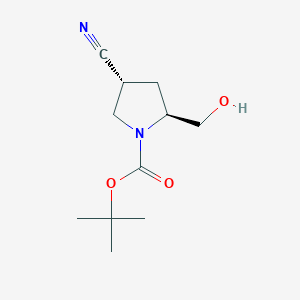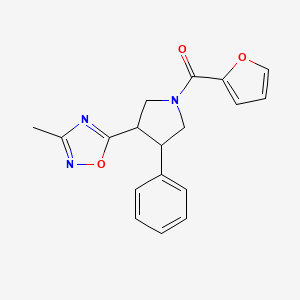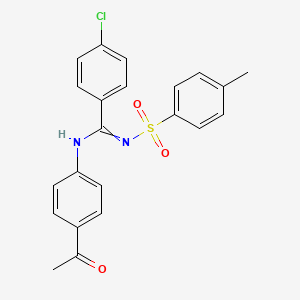![molecular formula C21H18FN5O2 B2364494 N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide CAS No. 941884-20-4](/img/structure/B2364494.png)
N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a pyrazolo[3,4-d]pyridazine ring, and a fluorophenyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolo[3,4-d]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound. This ring is substituted with a phenyl group and a 4-methyl-7-oxo group. Additionally, the molecule contains a fluorophenyl group attached through a methylene bridge to an amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The amide group could participate in various reactions such as hydrolysis or condensation. The pyrazolo[3,4-d]pyridazine ring might undergo electrophilic substitution reactions. The presence of the fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, melting point, solubility, and stability could be influenced by the presence and position of the functional groups within the molecule .Scientific Research Applications
Phosphodiesterase Inhibitors and Cognitive Impairment Treatment
Research has identified a diverse set of compounds, including N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide derivatives, as potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have shown promise in the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease (Li et al., 2016).
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to this compound, has been used in radioligand imaging with positron emission tomography (PET). These compounds, including DPA-714, are selective ligands of the translocator protein (18 kDa) and aid in in vivo imaging for medical diagnostics (Dollé et al., 2008).
Anticonvulsant Activity
Studies have synthesized and evaluated derivatives of this compound for their anticonvulsant activity. These compounds have demonstrated effectiveness in various animal models of epilepsy, indicating potential therapeutic applications in the management of seizure disorders (Obniska et al., 2015).
Synthesis of Fused Azines
Research into the synthesis of novel classes of compounds, including pyridazin-3-one and 2-amino-5-arylazopyridine derivatives that relate to this compound, has been conducted. These compounds are useful in the synthesis of fused azines, with applications in the development of new pharmaceuticals and research chemicals (Ibrahim & Behbehani, 2014).
Anti-Inflammatory Activity
Some derivatives of this compound have been synthesized and tested for their anti-inflammatory activity. These compounds have shown significant results in reducing inflammation in various experimental models, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).
Safety and Hazards
Future Directions
Given the biological activity of many pyrazolo[3,4-d]pyridazine derivatives, this compound could be of interest for further study. Potential areas of research could include synthesizing the compound, studying its reactivity, investigating its potential biological activity, and exploring its possible applications .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-18-12-24-27(17-5-3-2-4-6-17)20(18)21(29)26(25-14)13-19(28)23-11-15-7-9-16(22)10-8-15/h2-10,12H,11,13H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYCBDYEIAQZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)
![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)
![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)

![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)





![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2364434.png)